3-(2,4-Dimethylphenyl)propiophenone
Overview
Description
3-(2,4-Dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O . It has a molecular weight of 238.324 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a propiophenone backbone with two methyl groups attached to the phenyl ring . The InChI code for this compound is 1S/C17H18O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 .Scientific Research Applications
Biodegradability and Environmental Impact
Research has investigated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dimethylphenol, under methanogenic conditions. The study found that the extent of substitution on the phenolic ring greatly influences the compound's biodegradability and toxicity in anoxic environments (O'Connor & Young, 1989).
Electrochemical Applications
Electroactive polymers have been synthesized using 3,5-dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide, showcasing the potential of dimethylphenols in creating materials with semi-conductivity and electrochemical responsiveness (Yamamoto et al., 1992).
Applications in Organic Chemistry
The reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols, including the study of dimethylphenols, reveal insights into chemical processes and mechanisms that are crucial in organic chemistry (Chandrasekhar et al., 1977).
Electrosynthesis Research
Studies have explored the electrosynthesis of compounds like 3,4-diphenylhexane-3,4-diol by reducing propiophenone, demonstrating the relevance of propiophenone derivatives in synthetic chemistry (Lyalin et al., 2006).
Exploration in Transition-Metal Catalysis
Research into the electrosynthesis of compounds like 3,3′,5,5’-Tetramethyl-2,2′-biphenol, which is a significant building block in transition-metal catalysis, underscores the value of dimethylphenols in industrial applications (Selt et al., 2020).
Environmental Monitoring
Dimethylphenols, including 2,4-dimethylphenol, have been analyzed in environmental studies, particularly for monitoring water and industrial effluents, highlighting their importance in environmental science and pollution research (Castillo et al., 1997).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEAIEHPQUJBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644663 | |
Record name | 3-(2,4-Dimethylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-51-6 | |
Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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